molecular formula C10H16ClN5 B12231574 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12231574
M. Wt: 241.72 g/mol
InChI Key: ZITMJRRBSDZBPH-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride is a bis-pyrazole derivative characterized by two pyrazole rings linked via a methylene bridge. One pyrazole ring is substituted with methyl groups at positions 1 and 5, while the other pyrazole ring contains a methyl group at position 1 and an amine group at position 3. The compound is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents. Its molecular formula is C₇H₁₃N₃·HCl, with a molecular weight of 179.66 g/mol (free base) and 216.07 g/mol (hydrochloride form). Key structural features include:

  • SMILES: CC1=C(C=NN1C)CNC
  • InChIKey: GVBFGLTZOPGOSB-UHFFFAOYSA-N .

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-9(7-12-15(8)3)6-11-10-4-5-14(2)13-10;/h4-5,7H,6H2,1-3H3,(H,11,13);1H

InChI Key

ZITMJRRBSDZBPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, such as 3-chloromethyl-1,5-dimethylpyrazole, in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride can be compared to other pyrazole-based derivatives, as outlined below:

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Spectral Data (¹H-NMR, MS)
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine; hydrochloride C₇H₁₃N₃·HCl 216.07 Methyl (×3), amine, hydrochloride Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 Chloro, cyano, aryl, carboxamide 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H); MS: 403.1 [M+H]⁺
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₉H₁₂ClN₅ 225.68 Chloro, methyl, amine Not reported Not reported
N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine C₁₂H₁₆N₄ 216.28 Methyl, benzene, diamine Not reported Not reported
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride C₁₀H₁₆FN₅·HCl 260.73 Fluoroethyl, methyl, hydrochloride Not reported Not reported

Key Observations :

Structural Variations: The target compound lacks electron-withdrawing groups (e.g., chloro, cyano) present in derivatives like 3a and 4-chloro-1-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazol-3-amine . These substituents influence electronic properties and reactivity.

Synthesis Complexity :

  • Carboxamide derivatives (e.g., 3a–3p ) require multi-step coupling reactions with EDCI/HOBt, yielding 62–71% . The target compound’s simpler structure may allow higher synthetic efficiency.

Physicochemical Properties: Melting points for carboxamide derivatives (3a–3e) range from 123–183°C, reflecting crystallinity influenced by aryl and cyano groups . The target compound’s hydrochloride salt likely has a higher melting point than its free base, though data is unavailable.

Spectral Signatures :

  • The target compound’s ¹H-NMR would show methyl signals near δ 2.5–2.7 ppm (similar to 3a–3e ) and aromatic protons absent due to the lack of aryl substituents .

Functional Group Impact: Hydrochloride salts improve aqueous solubility compared to neutral analogs (e.g., C₂₁H₁₅ClN₆O) . The absence of carboxamide or cyano groups in the target compound may reduce hydrogen-bonding capacity, affecting biological interactions.

Research Implications

  • Drug Development : The hydrochloride salt form of the target compound offers advantages in bioavailability over neutral pyrazole derivatives .
  • Agrochemical Applications : Methyl and amine groups may enhance pesticidal activity compared to halogenated analogs .

Biological Activity

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a complex organic compound belonging to the pyrazole family, characterized by its unique molecular structure and promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H15ClN5
  • Molecular Weight : 241.72 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological effects through several mechanisms:

  • Serotonin Receptor Modulation : Research indicates that this compound interacts with serotonin receptors, potentially influencing mood regulation and anxiety disorders. Its ability to modulate these receptors suggests a role in the treatment of various psychiatric conditions.
  • Enzyme Interaction : The compound has been shown to bind to specific enzymes, altering their activity. This interaction may contribute to its antimicrobial and anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Effects

The compound's antimicrobial activity has been explored against different pathogens:

Pathogen TypeActivity Observed
BacteriaInhibition of growth in E. coli and S. aureus
FungiEffective against Candida albicans in preliminary assays

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Serotonin Receptor Interaction

A study published in 2023 examined the interaction of this compound with serotonin receptors. The results indicated that the compound could act as a partial agonist at 5-HT2A receptors, which are implicated in mood disorders. This suggests potential applications in treating depression and anxiety.

Case Study 2: Anticancer Activity

In another study focusing on cancer therapy, researchers tested the compound against human breast cancer cell lines. The results showed significant cytotoxic effects at low concentrations, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
1-MethylpyrazoleSimpler structureLess biological activity compared to N-[...]
4-AminoantipyrineLacks dual pyrazoleKnown for analgesic properties
3-Amino-pyrazoleBasic structureLimited application scope in medicinal chemistry

This compound stands out due to its complex structure that allows for multiple interactions within biological systems, potentially leading to diverse therapeutic applications not seen in simpler analogs .

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